Cgs 20625 - 111205-55-1

Cgs 20625

Catalog Number: EVT-315042
CAS Number: 111205-55-1
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGS 20625 is a synthetic compound classified as a pyrazolopyridine. [, ] It acts as a potent and selective ligand for the central benzodiazepine receptor, specifically targeting the GABAA receptor. [, ] This interaction with the GABAA receptor makes CGS 20625 a valuable tool in scientific research for investigating the pharmacological properties and functions of this receptor system. []

Future Directions
  • Developing Analytical Methods: Developing and validating sensitive and specific analytical methods for quantifying CGS 20625 in biological samples, such as the method mentioned in one of the provided abstracts [], would be beneficial for future preclinical and potentially clinical pharmacokinetic studies. Understanding the compound's absorption, distribution, metabolism, and excretion profile is crucial for assessing its potential as a therapeutic agent.

Diazepam

    Relevance: Diazepam serves as a key reference compound in many of the studies, enabling a comparison of its well-established pharmacological effects with those of CGS 20625. This comparison highlights the potential advantages of CGS 20625, such as reduced sedative effects and a potentially improved safety profile. [, , ]

Triazolam

    Relevance: Triazolam is one of the compounds found to significantly enhance GABA-induced currents in α1β2γ1 GABAA receptors, a subtype that CGS 20625 also interacts with. The study highlights the potential for subtype-selective modulation of GABAA receptors by different ligands. [, ]

Clotiazepam

    Relevance: Like triazolam, clotiazepam demonstrates significant positive modulation of GABA-induced currents at the α1β2γ1 GABAA receptor subtype, suggesting overlapping binding sites or modulation mechanisms with CGS 20625. [, ]

Midazolam

    Relevance: Midazolam's inclusion in the study comparing modulatory effects on α1β2γ1 GABAA receptors with CGS 20625 provides insights into the structure-activity relationships and subtype selectivity of compounds targeting this receptor. [, ]

2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

    Relevance: CGS 9896 shares structural similarities with CGS 20625 and is also highlighted for its positive modulation of the α1β2γ1 GABAA receptor subtype, underscoring the potential importance of specific structural motifs in targeting this receptor subtype. [, ]

Alprazolam

    Relevance: The study observing full generalization of the discriminative stimulus effects of diazepam to alprazolam suggests a potential overlap in their pharmacological profiles and provides a basis for comparing the behavioral effects of CGS 20625 to these benzodiazepines. []

Ro 17-1812 (Flumazenil)

    Relevance: The study utilizes flumazenil to examine the potential for antagonism of the discriminative stimulus effects of several compounds, including CGS 20625. This helps determine the involvement of benzodiazepine binding sites in mediating the behavioral effects of these compounds. []

Source and Classification

CGS 20625 was developed as part of a series of compounds aimed at modulating GABA_A receptor activity. Its structure is distinct from benzodiazepines, allowing it to be categorized as a positive allosteric modulator. The compound acts selectively on specific subtypes of GABA_A receptors, particularly those containing the γ1 subunit, which are prevalent in areas of the brain associated with anxiety regulation .

Synthesis Analysis

The synthesis of CGS 20625 involves several key steps that utilize established synthetic routes for similar compounds. The synthesis typically follows a multi-step process:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions include cyclization and functional group modifications to form the pyrazolopyridine core structure characteristic of CGS 20625.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

Experimental setups often involve temperature control and specific reaction conditions to optimize yield and selectivity .

Molecular Structure Analysis

The molecular formula of CGS 20625 is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molar mass of approximately 309.369 g/mol. The structural analysis reveals several important features:

  • Core Structure: The compound contains a pyrazolopyridine moiety, which is critical for its biological activity.
  • Functional Groups: Various functional groups, including methoxy and alicyclic components, contribute to its binding affinity at GABA_A receptors.
  • 3D Configuration: Computational modeling has been used to visualize the three-dimensional arrangement of atoms, aiding in understanding how the compound interacts with receptor sites .
Chemical Reactions Analysis

CGS 20625 participates in various chemical reactions primarily related to its interaction with GABA_A receptors:

  1. Binding Affinity: It acts as a partial agonist at the benzodiazepine binding site, exhibiting an IC50 value of approximately 1.3 nM, indicating strong binding affinity.
  2. Modulation Effects: The compound enhances GABA-induced currents through allosteric modulation, which can be quantitatively analyzed using electrophysiological techniques such as two-electrode voltage clamp methods in oocyte models .
  3. Receptor Specificity: CGS 20625 shows minimal affinity for other neurotransmitter receptors, highlighting its selectivity for GABA_A receptors .
Mechanism of Action

The mechanism of action of CGS 20625 involves:

  • Positive Allosteric Modulation: By binding to the allosteric site on GABA_A receptors, CGS 20625 increases the efficacy of GABA, the primary inhibitory neurotransmitter in the brain.
  • Subunit Interaction: Its effects are more pronounced on receptors containing the γ1 subunit, which are implicated in anxiety regulation. This specificity contributes to its unique profile compared to traditional benzodiazepines .
  • Neurotransmitter Release: Enhanced GABAergic transmission leads to increased neuronal inhibition, resulting in anxiolytic effects without sedation or muscle relaxation.
Physical and Chemical Properties Analysis

CGS 20625 exhibits several notable physical and chemical properties:

  • Solubility: It displays moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Bioavailability: Orally administered CGS 20625 has a bioavailability rate of approximately 41%, which is an important consideration for therapeutic applications .
Applications

CGS 20625 has several scientific applications:

  • Research Tool: It serves as a valuable tool for studying GABA_A receptor function and the mechanisms underlying anxiety disorders.
  • Pharmacological Studies: Researchers utilize CGS 20625 to develop new anxiolytic medications that target specific receptor subtypes without the side effects associated with traditional benzodiazepines.
  • Potential Therapeutics: Due to its favorable pharmacological profile, CGS 20625 may pave the way for novel treatments in anxiety and related conditions by providing effective management options with reduced sedative effects .
Structural and Molecular Characterization of CGS 20625

Chemical Identity and Nomenclature

Systematic Name: 5,6,7,8,9,10-Hexahydro-2-(4-methoxyphenyl)cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one [1] [10].Synonyms: CGS-20625, CGS 20625, or 2-(4-methoxyphenyl)-1,2,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(6H)-one [6] [9].CAS Registry Number: 111205-55-1 [2] [3] [10].Molecular Formula: C₁₈H₁₉N₃O₂ [1] [10].Molecular Weight: 309.36–309.37 g/mol [7] [10].

Table 1: Key Identifiers of CGS 20625

PropertyValue
IUPAC Name5,6,7,8,9,10-Hexahydro-2-(4-methoxyphenyl)cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one
CAS Number111205-55-1
Empirical FormulaC₁₈H₁₉N₃O₂
Exact Mass309.1477

Molecular Structure and Functional Groups

CGS 20625 features a complex tetracyclic framework comprising:

  • Pyrazolopyridine Core: A fused bicyclic system with pyrazole and pyridine rings, serving as the primary pharmacophore [1] [5].
  • Alicyclic Moiety: A seven-membered cycloheptane ring fused to the pyrazolopyridine core, conferring conformational flexibility [1] [8].
  • 4-Methoxyphenyl Group: Attached at the N-2 position of the pyrazole ring, essential for receptor binding affinity [5] [8].
  • Lactam Functional Group: A carbonyl group at C-3 of the pyrazole ring, critical for hydrogen bonding with GABAA receptors [6] [9].

The canonical SMILES representation is O=C1N(C2=CC=C(OC)C=C2)N=C3C(CCCCC4)=C4NC=C31, illustrating the connectivity of these moieties [6] [9].

Synthesis Pathways and Optimization Strategies

The original synthesis of CGS 20625 was reported by Williams et al. (1989), though detailed synthetic routes remain proprietary [5]. Key strategies include:

  • Ring Formation: Cyclocondensation reactions to construct the pyrazolopyridine core, followed by fusion with the cycloheptane ring [5].
  • N-2 Arylation: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling [8].
  • Stereoelectronic Optimization: Modifications to the alicyclic moiety enhance binding to GABAA receptor subtypes containing γ1 subunits [1] [8].

Structure-activity relationship (SAR) studies indicate that:

  • The methoxy group optimizes hydrophobic interactions within the benzodiazepine binding pocket [8].
  • Saturation of the alicyclic ring reduces steric hindrance, improving affinity for α+β− interfaces of GABAA receptors [8].

Physicochemical Properties

Solubility

  • Water: Negligible solubility (practically insoluble) [7] [9].
  • Organic Solvents:
  • Dimethyl sulfoxide (DMSO): 30.94 mg/mL (100 mM) [7] [10].
  • Ethanol: <7.73 mg/mL [7] [9].Table 2: Solubility Profile
    SolventSolubility (mg/mL)Notes
    DMSO30.94Primary stock solution
    Ethanol<7.73Limited solubility
    Water<0.1Not suitable for assays

Stability

  • Thermal Stability: Stable at room temperature for short-term storage (days to weeks) [9].
  • Long-term Storage: Recommended at -20°C in anhydrous conditions to prevent hydrolysis of the lactam group [9] [10].
  • Solution Stability: Solutions in DMSO retain integrity for 1 month at -20°C; freeze-thaw cycles >3 times induce degradation [3] [10].

Crystallography and Solid-State Properties

  • Crystal Structure: No published single-crystal X-ray data available.
  • Predicted Density: 1.33 g/cm³ (computational modeling) [9].
  • Melting Point: Not experimentally reported; molecular dynamics simulations suggest a high melting point (>200°C) due to rigid fused rings [9].

Partition Coefficient

  • LogP (Calculated): 3.2 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration [9] [10].

Table 3: Summary of Physicochemical Properties

PropertyValueMethod
LogP3.2Computational prediction
Rotatable Bonds2Molecular descriptor
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (Lactam NH)
Storage Temperature-20°C (long-term)Experimental stability

Properties

CAS Number

111205-55-1

Product Name

Cgs 20625

IUPAC Name

4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3

InChI Key

UBLXQFIFWUEVGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2

Synonyms

2-(4-methoxyphenyl)-1,2,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(6H)-one

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.